BenchChemオンラインストアへようこそ!

Tenivastatin

Cardiac Electrophysiology Antiarrhythmic Research Ion Channel Pharmacology

Tenivastatin (CAS 121009-77-6) is the direct pharmacologically active moiety, not the lactone prodrug simvastatin. This is critical for in vitro systems lacking carboxylesterase metabolic capacity. It uniquely blocks L-type Ca²⁺ current (IC₅₀ ~10 nM), shortening atrial APD, unlike atorvastatin. ROS attenuation in cardiorenal models reaches 43% at 20 µM via OATP3A1-mediated uptake (Km 10.5 µM). ABCB1 genotyping shows 60% AUC variability, necessitating direct Tenivastatin quantification. Buy Tenivastatin for reproducible cardiac safety, pharmacogenomic, and neuroprotective (intranasal/injectable) research. ≥98% purity, global shipping.

Molecular Formula C25H40O6
Molecular Weight 436.6 g/mol
CAS No. 121009-77-6
Cat. No. B1682744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenivastatin
CAS121009-77-6
SynonymsTenivastatin;  Simvastatin acid;  Simvastatin hydroxy acid;  L 654969;  L-654969;  L654969; 
Molecular FormulaC25H40O6
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C
InChIInChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18+,19+,20-,21-,23-/m0/s1
InChIKeyXWLXKKNPFMNSFA-HGQWONQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tenivastatin (CAS 121009-77-6) for Research and Industrial Procurement | Active Simvastatin Metabolite


Tenivastatin (simvastatin hydroxy acid, CAS 121009-77-6) is the pharmacologically active metabolite of the lactone prodrug simvastatin, formed via hydrolysis in the mammalian organism [1]. As a potent reversible inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase (HMGCR), Tenivastatin exhibits a reported Ki of 0.1–0.2 nM in cell-free assays and reduces cholesterol synthesis while increasing low-density lipoprotein (LDL) receptor expression on hepatic and extrahepatic cell membranes . It is also characterized as a substrate for the organic anion transporting polypeptide 3A1 (OATP3A1), which is predominantly expressed in cardiomyocytes, with an apparent Km of 10.5 ± 2.3 μM .

Why Tenivastatin (Simvastatin Acid) Cannot Be Interchanged with Prodrug or Alternative Statins in Research


Procurement of a generic statin or its lactone prodrug cannot substitute for Tenivastatin in specific research and development contexts due to fundamental differences in molecular form, metabolic activation requirements, and off-target pharmacological profiles. Simvastatin is administered as an inactive lactone prodrug requiring hepatic carboxylesterase-mediated hydrolysis to yield the active Tenivastatin form [1]. Consequently, experimental systems lacking this metabolic capacity will fail to generate the active inhibitor, confounding in vitro results. Furthermore, direct comparative pharmacology reveals that Tenivastatin exhibits distinct ion channel blocking profiles compared to alternative statins like atorvastatin, with differential effects on cardiac action potential duration [2]. Genetic polymorphisms in ABCB1 transporters also disproportionately affect the exposure of Tenivastatin relative to atorvastatin, introducing variability that cannot be normalized by simple compound substitution [3].

Quantitative Differentiation Guide: Tenivastatin vs. Comparator Statins


Direct Comparison of Ion Channel Blocking Profiles: Tenivastatin vs. Atorvastatin in Human Atrial Myocyte Models

In a direct head-to-head electrophysiological study using whole-cell patch-clamp techniques, Tenivastatin (simvastatin acid, SVA) and atorvastatin demonstrated divergent effects on key cardiac ion channels. While both compounds blocked hKv1.5 channels with comparable potency (IC50 = 5.7 ± 0.03 μM for Tenivastatin vs. 4.5 ± 1.7 μM for atorvastatin), a critical distinction emerged at nanomolar concentrations. Tenivastatin (10 nM) produced a frequency-dependent block of L-type calcium current (I(Ca,L)), achieving 50.2 ± 1.5% inhibition at 2 Hz, whereas atorvastatin did not block I(Ca,L) at this concentration [1]. Consequently, Tenivastatin shortened the duration of mouse atrial action potentials, in contrast to atorvastatin, which lengthened them [1].

Cardiac Electrophysiology Antiarrhythmic Research Ion Channel Pharmacology

Differential Impact of ABCB1 Genotype on Systemic Exposure: Tenivastatin vs. Atorvastatin

A pharmacokinetic study in 24 healthy Finnish volunteers stratified by ABCB1 haplotype revealed that genetic variation in the P-glycoprotein transporter disproportionately affects Tenivastatin exposure compared to atorvastatin. In subjects with the ABCB1 TTT/TTT genotype, the area under the concentration-time curve from 0 to 12 hours (AUC(0-12h)) for Tenivastatin was 60% larger than in those with the CGC/CGC genotype (P < 0.05) [1]. In contrast, the difference for atorvastatin AUC was 55%, and its half-life was extended by 24% in the same comparison [1]. No genotype-dependent differences were observed for the lactone forms of either drug [1].

Pharmacogenomics Drug Transporter Interactions Pharmacokinetics

Tenivastatin Attenuates Reactive Oxygen Species (ROS) Production in Human Cardiomyocytes Exposed to Uremic Toxin

In human cardiomyocytes (hCM) challenged with indoxyl sulfate, a uremic toxin that accumulates in chronic kidney disease, Tenivastatin (simvastatin acid) produced a concentration-dependent reduction in reactive oxygen species (ROS) generation. Treatment with Tenivastatin at 20 μM for 24 hours resulted in a 43% decrease in indoxyl sulfate-mediated ROS production, with significant reductions observed across the tested range of 0.1–20 μM (8.9% to 43%) . This effect is mediated, at least in part, through modulation of OATP3A1 transporter expression, as Tenivastatin uptake is saturable (Vmax = 108 ± 12 pmol/min/mg protein) and can be inhibited by rifampicin (65% reduction) and cyclosporine A (58% reduction) in OATP3A1-overexpressing HEK293 cells .

Cardiorenal Syndrome Oxidative Stress Cardiomyocyte Protection

Intranasal Formulation of Tenivastatin for Ischemic Stroke: Bypassing First-Pass Metabolism Limitations

A 2024 academic thesis explored the development of an intranasal Tenivastatin formulation to circumvent the low oral bioavailability associated with extensive first-pass hepatic metabolism of statins [1]. The work established formulation parameters for nasal delivery, including pH adjustment (final range 6–8, compatible with nasal mucosa), osmolality isotonization with sodium chloride, and viscosity enhancement with hydroxypropylmethylcellulose to promote mucoadhesion [1]. The rationale for selecting Tenivastatin over the simvastatin prodrug for this route is explicit: Tenivastatin is the active form, eliminating the requirement for metabolic activation, which is advantageous when targeting extrahepatic tissues such as the brain via direct nose-to-brain pathways [1].

Neuroprotection Ischemic Stroke Intranasal Drug Delivery

Tenivastatin in Phase 2 Clinical Development: Injectable Formulation for Undisclosed Indication

Tenivastatin ammonium salt (TAS) is the active pharmaceutical ingredient in AM-3101, an injectable drug product manufactured at a concentration of 1 mg/mL in saline, currently under investigation in a Phase 2 clinical trial (NCT05560477) . The trial is actively recruiting with a primary completion date estimated for January 2026 . This injectable formulation represents a distinct development path compared to oral statin therapies, leveraging the direct availability of the active acid form for parenteral administration.

Clinical Development Injectable Statin Phase 2 Trial

Priority Application Scenarios for Tenivastatin Based on Verified Differential Evidence


Cardiac Electrophysiology and Antiarrhythmic Mechanism Studies

Investigators studying the direct effects of statins on cardiac ion channels and action potential morphology should prioritize Tenivastatin over atorvastatin or other statin comparators. As established in Section 3, Tenivastatin uniquely blocks L-type calcium current (I(Ca,L)) at nanomolar concentrations (50.2% inhibition at 10 nM, 2 Hz) and shortens atrial action potential duration, whereas atorvastatin lacks this effect at equivalent concentrations [1]. This property makes Tenivastatin the appropriate active moiety for experiments designed to elucidate statin-associated antiarrhythmic or proarrhythmic mechanisms.

Pharmacogenomic Studies Involving ABCB1 (P-glycoprotein) Transporter Variability

Research protocols investigating the impact of ABCB1 genetic polymorphisms on statin pharmacokinetics and response should incorporate Tenivastatin as the analyte of interest. Direct comparative data show that Tenivastatin AUC increases by 60% in individuals with the TTT/TTT genotype versus CGC/CGC, a larger relative change than observed for atorvastatin (55%) [2]. This differential sensitivity cannot be inferred from studies using the simvastatin lactone prodrug, as lactone pharmacokinetics were unaffected by ABCB1 genotype [2]. Tenivastatin quantification is therefore essential for accurate pharmacogenomic assessment.

Cardiorenal Syndrome and Uremic Cardiomyopathy Oxidative Stress Models

Studies examining the pleiotropic antioxidant effects of statins in the context of chronic kidney disease-associated cardiovascular complications should utilize Tenivastatin rather than inactive prodrugs. The evidence demonstrates that Tenivastatin reduces indoxyl sulfate-mediated ROS production in human cardiomyocytes by up to 43% at 20 μM, an effect mediated through OATP3A1 transporter activity (Vmax = 108 ± 12 pmol/min/mg protein; inhibitable by rifampicin and cyclosporine A) . This quantitative ROS attenuation data provides a benchmark for experimental design in cardiorenal oxidative stress research.

Non-Oral Drug Delivery Research Targeting Central Nervous System Indications

For formulation scientists developing intranasal, injectable, or other parenteral delivery systems for neuroprotective applications (including ischemic stroke), Tenivastatin offers a decisive advantage over simvastatin. As the active pharmacophore, Tenivastatin eliminates the confounding requirement for prodrug hydrolysis, which is particularly critical when bypassing hepatic first-pass metabolism via direct nose-to-brain delivery routes [3]. The injectable formulation AM-3101 (Tenivastatin ammonium salt, 1 mg/mL in saline) further validates the translational relevance of this approach, currently in Phase 2 clinical evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenivastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.